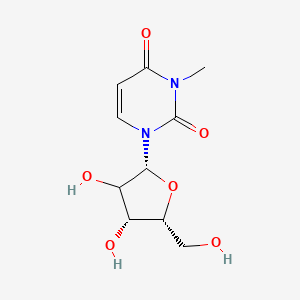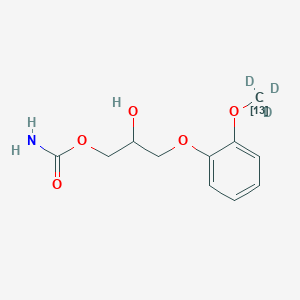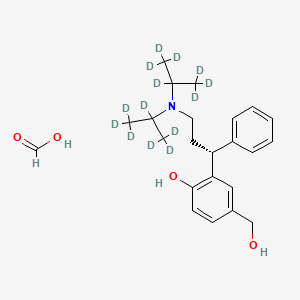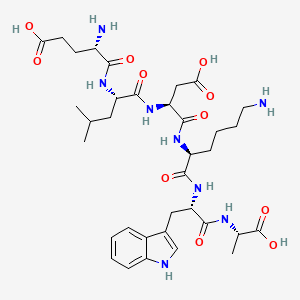
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent.
Industry: Used in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action for 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine would involve its incorporation into nucleic acids or interaction with enzymes. This could disrupt normal cellular processes, leading to its biological effects. The specific molecular targets and pathways would depend on the compound’s structure and the biological system .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: Similar to acyclovir but with broader antiviral activity.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine may have unique properties due to its specific structure, such as enhanced stability, specificity for certain enzymes, or unique biological activity.
Propiedades
Fórmula molecular |
C14H17N5O6 |
|---|---|
Peso molecular |
351.31 g/mol |
Nombre IUPAC |
2-amino-7-but-2-ynyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H17N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/t6-,8?,9+,12-/m1/s1 |
Clave InChI |
AUCHAUXFKQCRBO-WURNFRPNSA-N |
SMILES isomérico |
CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
SMILES canónico |
CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)









